molecular formula C24H18N4O2 B2607608 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291862-35-5

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2607608
CAS No.: 1291862-35-5
M. Wt: 394.434
InChI Key: GBIMFYJTIOSZJD-UHFFFAOYSA-N
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Description

4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a synthetic organic compound designed for research and development applications. Its structure incorporates a phthalazin-1(2H)-one core linked to a phenyl ring and a 1,2,4-oxadiazole unit bearing a 4-ethylphenyl substituent. The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, valued for its role as a bioisostere for esters and amides, which can enhance metabolic stability in potential therapeutic agents . Compounds featuring this heterocycle have been extensively investigated and shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects . This compound is intended for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. It must be handled by qualified professionals in a controlled laboratory setting. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and storage instructions prior to use.

Properties

IUPAC Name

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-2-16-12-14-17(15-13-16)22-25-23(30-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIMFYJTIOSZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the ethylphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s closest analogs differ in substituents on the oxadiazole and phthalazinone rings. Key examples include:

Compound Name Substituents (Oxadiazole/Phthalazinone) Molecular Weight Yield (%) Purity (%) Key Features Reference
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-Bromophenyl / Phenyl 445.27 g/mol N/A N/A Bromine enhances lipophilicity
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3,4-Dimethoxyphenyl / Phenyl ~470 g/mol* N/A N/A Methoxy groups improve solubility
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 4-Chlorophenethyl / Benzimidazolone 382.83 g/mol 72 99.01 Chlorophenethyl enhances bioactivity
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-Trimethoxyphenyl / 3-Methylphenyl 470.48 g/mol N/A N/A Trimethoxy boosts H-bond acceptor count

*Estimated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine (Br) and trifluoromethyl (CF$_3$) substituents (e.g., in ) increase lipophilicity and metabolic stability, which may enhance membrane permeability but reduce solubility.
  • Alkyl Chains : The ethyl group in the target compound (vs. methyl or chlorophenethyl in ) balances lipophilicity and steric effects, possibly optimizing pharmacokinetics.

Biological Activity

The compound 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound includes an oxadiazole ring and a phthalazinone moiety. The presence of these functional groups is significant in determining the compound's biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight269.30 g/mol
SMILESCc1ccc(cc1)C(=O)N2C=NC(=N2)C3=CC=CC=C3
InChI KeyCDRBKBSMQVZNPZ-UHFFFAOYSA-N

Antimicrobial Activity

Oxadiazole derivatives have been linked to various antimicrobial properties. Research indicates that compounds with oxadiazole rings exhibit significant activity against bacteria and fungi. The presence of the ethylphenyl group in this compound may enhance its lipophilicity, thereby improving membrane penetration and antimicrobial efficacy.

Anticancer Properties

Studies on similar oxadiazole compounds have shown promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, derivatives with similar structures have been reported to inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles is well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound under discussion may exhibit these properties due to its structural similarities with known anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxadiazole ring and substituents on the phenyl groups significantly affect biological activity. For example:

  • Substituent Variation : The introduction of different alkyl or aryl groups can enhance potency.
  • Ring Modifications : Alterations in the oxadiazole ring can lead to increased selectivity for specific biological targets.

Study 1: Antimicrobial Efficacy

A comparative study evaluated several oxadiazole derivatives against common pathogens, revealing that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro studies demonstrated that a derivative of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting that oxidative stress plays a role in its anticancer mechanism.

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYield Optimization
OxadiazoleHydroxylamine HCl, ethanol, 80°C, 12hAdjust pH to 6–7 for precipitation
CyclizationPOCl₃, DMF, 110°C, 4hCatalyst (e.g., Ni(ClO₄)₂) improves efficiency

Advanced: How can microwave-assisted synthesis improve reaction efficiency?

Methodological Answer:
Microwave irradiation reduces reaction times (e.g., from 12h to 30 minutes) and enhances yields by enabling rapid, uniform heating. For example:

  • Oxadiazole cyclization : Microwave at 150°C in DMF achieves >85% yield vs. 60% with conventional heating .
  • Coupling steps : Reduced side-product formation due to precise temperature control .

Basic: What analytical techniques are used for structural characterization?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and confirms stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=N stretch at 1600–1650 cm⁻¹), and HRMS for molecular ion validation .
  • Thermal analysis : TGA/DSC to assess decomposition points (typically >200°C) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from substituent effects or assay conditions. Strategies include:

  • Comparative SAR studies : Test analogs with varied substituents (e.g., bromo vs. methyl groups) to isolate activity contributors .
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls. For example, conflicting IC₅₀ values in antimicrobial studies may reflect variations in bacterial strains .

Q. Example SAR Table :

Substituent (R)Biological Activity (IC₅₀, μM)Reference
4-Ethylphenyl12.5 (Anticancer)
3-Bromophenyl8.2 (Antimicrobial)
2-Methoxyphenyl>50 (Inactive)

Basic: What solubility and formulation strategies are recommended for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). If insoluble, use surfactants (e.g., Tween-80) or β-cyclodextrin inclusion complexes .
  • Stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent degradation .

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization : Ethanol/water (8:2) yields high-purity crystals (>98%) .

Advanced: How to analyze reaction mechanisms for key cyclization steps?

Methodological Answer:

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., nitrile → amidoxime conversion) .
  • Isotope labeling : Use ¹⁵N-labeled hydroxylamine to trace oxadiazole formation pathways .

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

  • Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., POCl₃ reactions) .
  • Storage : Desiccate at –20°C in amber vials; stability >6 months confirmed by HPLC .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups on phenyl rings) .
  • Bioisosteric replacement : Replace oxadiazole with 1,3,4-thiadiazole to assess π-stacking effects .
  • In vivo validation : Use murine models for lead compounds (e.g., logP <5 for bioavailability) .

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